Chromium acetate, basic

Content Navigation

CAS Number

Product Name

IUPAC Name

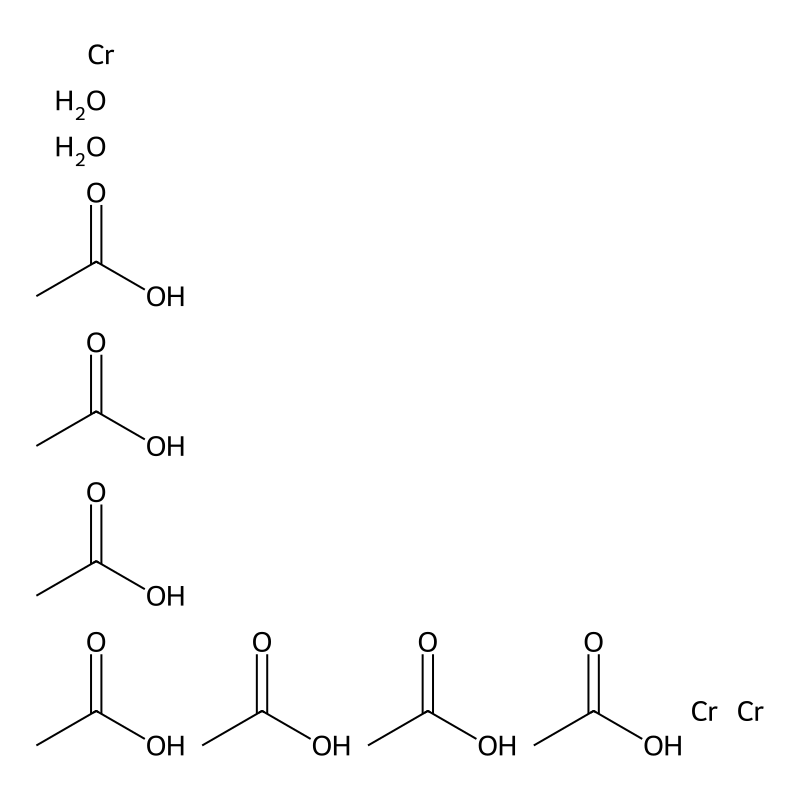

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chromium Acetate

Applications of Chromium Acetate

Dehalogenation of Organic Compounds

Field: Organic Chemistry

Application: Chromium (II) acetate has been used to dehalogenate organic compounds such as α-bromoketones and chlorohydrins.

Method: The reactions appear to proceed via 1e− steps, and rearrangement products are sometimes observed.

Metallic Chromium and its Compounds

Field: Metallurgy

Application: Chromium is characterized by its high-corrosion resistance and hardness.

Preparation of Chromous Acetate

Field: Inorganic Chemistry

Results: The result of this application is the formation of chromous acetate, a reddish diamagnetic powder.

Formation of Native Chromium

Field: Geology

Application: Chromium is the 24th most abundant element in the earth’s crust.

Method: The specific methods of formation would depend on the specific geological conditions.

Results: The result of this application is the formation of native chromium.

Detoxification of Chromium (VI)

Field: Environmental Science

Chromium acetate, basic, is a grayish-green to bluish-green powder []. It has a long history, with the original preparation method described in a 1909 publication []. The compound is particularly interesting for its unique structure, which is crucial for its various applications [, ].

Molecular Structure Analysis

The key feature of chromium acetate, basic, is its trinuclear chromium cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]³⁺. This structure consists of three chromium(III) centers linked by an oxide (O) atom and six acetate (O₂CCH₃) groups. Three water molecules are also coordinated to the chromium centers [, ]. This specific arrangement and the presence of the oxide bridge are essential for the compound's functionality in various reactions [].

Chemical Reactions Analysis

- Synthesis: The traditional synthesis of chromium acetate, basic, involves reacting chromium trioxide (CrO₃) with acetic acid (CH₃COOH) under specific conditions [].

Dehalogenation reactions: Chromium acetate, basic, can act as a catalyst for dehalogenation reactions. These reactions remove halogen atoms (like chlorine or bromine) from organic molecules. For instance, a study describes its use in dehalogenating chlorohydrins to form epoxides [].

Physical And Chemical Properties Analysis

Basic chromium acetate's uniqueness lies in its combination of hydroxide and acetate groups, which gives it a balance of basic properties and solubility. This makes it particularly useful in applications like leather tanning, where both these characteristics are beneficial

While chromium(III) compounds are generally considered less toxic than chromium(VI) species, basic chromium acetate may still have biological effects:

Research has been conducted on the interactions of basic chromium acetate with various substances:

- Proteins: Studies have shown that it can form complexes with proteins, potentially affecting their structure and function .

- Soil components: Investigations have been carried out on its interactions with soil minerals and organic matter, relevant to environmental chemistry .

- Polymers: Research has explored its ability to crosslink certain polymers, which could have applications in materials science .

Similar Compounds: Comparison and Uniqueness

Basic chromium acetate shares similarities with other chromium(III) complexes but has distinct properties:

- Chromium(III) acetate: Unlike basic chromium acetate, this compound lacks hydroxide groups and is less basic in nature .

- Chromium(III) hydroxide: While both contain hydroxide groups, basic chromium acetate is more soluble due to the presence of acetate ligands

Chromium acetate, basic represents a distinctive family of coordination compounds characterized by their unique trinuclear oxo-centered structure. These compounds have attracted significant scientific interest due to their remarkable structural features and their role as prototypical examples of basic metal carboxylate complexes [1] [2] [3].

Molecular Formula Variations

The molecular formula of chromium acetate, basic varies depending on the specific salt form and hydration state. The core structural unit is the trinuclear cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺, which can exist with various counterions and degrees of hydration [4] [1] [5].

Table 1: Molecular Formula Variations of Chromium Acetate, Basic

Variation Molecular Formula Molecular Weight (g/mol) CAS Number Basic Chromium Acetate (Cation) [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ 533.37 (cation) N/A Basic Chromium Acetate (Chloride Hexahydrate) [Cr₃O(O₂CCH₃)₆(OH₂)₃]Cl(H₂O)₆ 703.89 N/A Chromium Acetate Basic (PubChem CID 11284883) C₁₄H₃₂Cr₃O₁₆ 612.38 N/A Chromium(ic) Acetate Basic (PubChem CID 91886551) C₆H₁₄CrO₇ 250.17 N/A Chromium Acetate Basic (CAS 25013-82-5) C₆H₁₁CrO₇ 247.14 25013-82-5 Chromium Triacetate Cr(CH₃COO)₃ 229.13 1066-30-4 Chromium Acetate Hexahydrate Cr(C₂H₃O₂)₃·6H₂O 285.23 1066-30-4 The most commonly encountered form is the chloride hexahydrate, with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]Cl(H₂O)₆, which represents the complete salt including the cationic cluster, chloride counterion, and six water molecules of crystallization [1] [6]. The empirical formula C₁₄H₃₂Cr₃O₁₆ represents the composition without specifying the ionic nature of the compound [4].

The Trinuclear [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ Cation Structure

The fundamental structural unit of chromium acetate, basic is the trinuclear oxo-centered cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺. This distinctive structure has been extensively characterized and represents one of the most well-studied examples of trinuclear metal complexes [1] [3] [7].

Table 2: Structural Parameters of the Trinuclear [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ Cation

Parameter Value/Description Central Atom Triply bridging oxo (μ₃-O) Bridging Atoms Six acetate groups (μ₂-O₂CCH₃) Metal Centers Three Cr(III) centers Acetate Ligands 6 bridging acetate groups Aquo Ligands 3 terminal water molecules Metal Coordination Geometry Octahedral around each Cr(III) Cation Formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ Cation Charge +1 Symmetry Approximately D₃ₕ Metal-Metal Distance (Å) ~3.27-3.28 Metal-Oxo Distance (Å) ~1.9-2.0 The structural architecture features three chromium(III) centers arranged in an approximately equilateral triangle around a central triply-bridging oxo ligand (μ₃-O) [1] [3]. Each chromium atom adopts an octahedral coordination geometry, coordinated by four oxygen atoms from bridging acetate ligands, one oxygen atom from the central oxo bridge, and one oxygen atom from a terminal water molecule [1] [8].

The six acetate ligands adopt a bridging coordination mode (μ₂), with each acetate group connecting two adjacent chromium centers. This bridging arrangement creates a robust trinuclear framework while maintaining the octahedral coordination environment around each metal center [3] [8] [9]. The three aquo ligands occupy terminal positions, providing sites for potential ligand substitution reactions [8] [9].

Crystallographic Parameters and Space Groups

The crystallographic analysis of chromium acetate, basic complexes reveals specific structural parameters that define their solid-state organization. The most commonly studied form is the chloride hexahydrate salt [6] [10].

Table 3: Crystallographic Parameters of Basic Chromium Acetate

Property Value Crystal System Monoclinic Space Group P2₁/c or Cc Unit Cell Parameters (for chloride hexahydrate) a ≈ 12-13 Å, b ≈ 14-15 Å, c ≈ 10-11 Å, β ≈ 102-103° Z (formula units per unit cell) 4 Crystal Color Blue/grey-green to violet Crystal Habit Powder or plates Density (calculated) Not specified Solubility in Water Soluble Stability Stable in air The crystal structure was first determined by crystallographic analysis, establishing the monoclinic crystal system with space group P2₁/c [6] [10]. The unit cell contains four formula units of the complete salt, with the trinuclear cations, chloride anions, and water molecules arranged in a three-dimensional network stabilized by hydrogen bonding interactions [6] [10].

The systematic extinction patterns observed in X-ray diffraction studies confirm the space group assignment, with characteristic extinctions for (h00) reflections when h is odd and (0k0) reflections when k is odd [6]. These crystallographic features are consistent with the centrosymmetric nature of the space group and the specific packing arrangement of the molecular components.

Structural Comparison with Related Metal Acetate Complexes

The trinuclear oxo-centered structure of chromium acetate, basic is not unique to chromium but represents a general structural motif found in several related transition metal acetate complexes. This structural family demonstrates the versatility of the basic acetate framework across different metal systems [11] [12] [13] [14].

Table 4: Comparison with Related Metal Acetate Complexes

Metal Complex Cation Formula Structure Type Metal Oxidation State Crystal System Space Group Color Chromium(III) Acetate Basic [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ Trinuclear oxo-centered Cr(III) Monoclinic P2₁/c Blue/grey-green Iron(III) Acetate Basic [Fe₃O(O₂CCH₃)₆(OH₂)₃]⁺ Trinuclear oxo-centered Fe(III) Monoclinic P2₁/c Red-brown Manganese(III) Acetate Basic [Mn₃O(O₂CCH₃)₆(OH₂)₃]⁺ Trinuclear oxo-centered Mn(III) Monoclinic Similar to Cr/Fe Brown Chromium(II) Acetate [Cr₂(O₂CCH₃)₄(H₂O)₂] Dinuclear paddle-wheel Cr(II) Triclinic P1̄ Red Mixed Cr-Fe Acetate Basic [Cr₂FeO(O₂CCH₃)₆(OH₂)₃]⁺ Trinuclear oxo-centered Mixed Cr(III)/Fe(III) Monoclinic/Rhombohedral Cc or C2/c Variable The structural similarity between chromium(III), iron(III), and manganese(III) basic acetates demonstrates the stability and prevalence of the trinuclear oxo-centered motif among trivalent transition metals [11] [12] [13] [14]. All three systems adopt essentially identical structural frameworks, differing primarily in metal-ligand bond lengths and subtle geometric distortions reflecting the different ionic radii and electronic configurations of the metal centers [11] [14].

The iron(III) analogue, [Fe₃O(O₂CCH₃)₆(OH₂)₃]⁺, is isomorphous with the chromium complex, crystallizing in the same space group with very similar unit cell parameters [11] [10]. The manganese(III) system follows the same structural pattern, although detailed crystallographic data is less extensively documented [13].

In contrast, chromium(II) acetate adopts a completely different structural arrangement, forming dinuclear paddle-wheel complexes [Cr₂(O₂CCH₃)₄(H₂O)₂] rather than trinuclear clusters [15] [16]. This difference reflects the distinct coordination preferences and electronic requirements of the divalent versus trivalent chromium oxidation states.

Mixed-metal derivatives, such as [Cr₂FeO(O₂CCH₃)₆(OH₂)₃]⁺, maintain the basic trinuclear framework while incorporating different metal centers within the same cluster [17] [18] [14]. These heterometallic complexes often exhibit interesting magnetic and electronic properties arising from the metal-metal interactions within the oxo-bridged framework [17] [14].

Chromium acetate, basic exists as a crystalline powder exhibiting characteristic blue-green to gray-green coloration [1] [2] [3]. The compound is formally identified by the Chemical Abstracts Service number 39430-51-8, with the molecular formula Cr₃(OH)₂(OOCCH₃)₇ and a molecular weight of 603.32 grams per mole [4] [3]. This trinuclear chromium(III) complex demonstrates a distinctive structural arrangement where three chromium centers are bridged by hydroxo and acetate ligands [2].

The physical state of chromium acetate, basic under ambient conditions is that of a stable crystalline powder [1] [2] [5]. The material possesses a characteristic slightly acetic odor, reflecting the presence of acetate ligands within the molecular structure [6]. Density measurements indicate values ranging from 1.28 to 1.30 grams per cubic centimeter [1] [7], placing the compound within the typical range for transition metal carboxylates.

Solubility characteristics of chromium acetate, basic demonstrate favorable dissolution properties across multiple solvent systems. The compound exhibits ready solubility in water, forming stable aqueous solutions that maintain the integrity of the trinuclear chromium core under appropriate pH conditions [1] [2] [8]. Additionally, the material shows solubility in polar organic solvents, including ethanol and acetone [6], facilitating diverse synthetic and analytical applications.

Table 1: Physical Properties of Chromium Acetate, Basic

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | Cr₃(OH)₂(OOCCH₃)₇ | [2] [9] [4] |

| Molecular Weight (g/mol) | 603.32 | [4] [3] |

| CAS Number | 39430-51-8 | [9] [4] |

| Physical State | Crystalline powder | [1] [2] [5] |

| Color | Blue-green to gray-green | [1] [2] [3] |

| Odor | Characteristic, slightly acetic | [6] |

| Density (g/cm³) | 1.28-1.30 | [1] [7] |

| Solubility in Water | Soluble | [1] [2] [8] |

| Solubility in Ethanol | Soluble | [6] |

| Solubility in Acetone | Soluble | [6] |

Spectroscopic Properties

UV-Visible Absorption Spectra

The ultraviolet-visible absorption spectrum of chromium acetate, basic exhibits characteristic electronic transitions that provide insight into the electronic structure and coordination environment of the chromium centers. The primary absorption feature appears at 355 nanometers, attributed to n-π* transitions involving oxygen-containing and nitrogen-containing functional groups within the molecular framework [10]. These transitions arise from the interaction between lone pair electrons on heteroatoms and the π* orbitals of the coordinated ligands.

The electronic absorption behavior demonstrates typical d-d transitions characteristic of octahedral chromium(III) complexes, though these are often masked by more intense charge transfer bands [10]. The UV-visible spectrum shows increasing absorbance with decreasing wavelength, consistent with the presence of π-π* transitions from isolated sp²-carbon domains within the acetate ligands [10].

Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy provides detailed information about the bonding modes and molecular structure of chromium acetate, basic. The infrared spectrum exhibits characteristic bands associated with the carboxylate functional groups that serve as bridging ligands between chromium centers [12] [13].

The asymmetric carboxylate stretching vibrations appear in the region between 1567 and 1610 wavenumbers, designated as νₐₛ(COO⁻) [12] [13]. These bands reflect the coordinated nature of the acetate ligands and their specific binding modes to the chromium centers. The symmetric carboxylate stretching vibrations occur at lower frequencies, typically between 1366 and 1374 wavenumbers, labeled as νₛ(COO⁻) [12] [13].

Carbon-hydrogen stretching vibrations of the acetate methyl groups manifest as bands between 2841 and 2894 wavenumbers [12] [13]. The carboxylate deformation modes appear in the lower frequency region between 772 and 815 wavenumbers, providing information about the coordination geometry and the strength of metal-ligand interactions [12] [13].

Raman spectroscopy complements infrared analysis by providing additional vibrational information. The Raman spectrum shows asymmetric carboxylate stretching between 1570 and 1590 wavenumbers, while symmetric stretching appears between 1349 and 1380 wavenumbers [12] [13]. The carbon-hydrogen stretching in the Raman spectrum typically appears around 2896 wavenumbers [12] [13].

Table 2: Spectroscopic Properties of Chromium Acetate, Basic

| Technique | Assignment | Wavenumber/Wavelength | Reference |

|---|---|---|---|

| UV-Visible | n-π* transitions | 355 nm | [10] |

| UV-Visible | π-π* transitions | Variable | [10] |

| Infrared | νₐₛ(COO⁻) | 1567-1610 cm⁻¹ | [12] [13] |

| Infrared | νₛ(COO⁻) | 1366-1374 cm⁻¹ | [12] [13] |

| Infrared | ν(C-H) | 2841-2894 cm⁻¹ | [12] [13] |

| Infrared | δ(COO⁻) | 772-815 cm⁻¹ | [12] [13] |

| Raman | νₐₛ(COO⁻) | 1570-1590 cm⁻¹ | [12] [13] |

| Raman | νₛ(COO⁻) | 1349-1380 cm⁻¹ | [12] [13] |

| Raman | ν(C-H) | 2896 cm⁻¹ | [12] [13] |

Magnetic Properties

Magnetic Susceptibility Measurements

Chromium acetate, basic exhibits antiferromagnetic behavior arising from the exchange interactions between the three chromium(III) centers within the trinuclear cluster [14] [15] [16]. Each chromium(III) ion possesses a spin state of S = 3/2, corresponding to three unpaired electrons in the d³ electronic configuration [14] [15]. The magnetic susceptibility measurements conducted over the temperature range of 1.8 to 300 Kelvin reveal the characteristic temperature dependence associated with antiferromagnetic coupling [14] [15].

The effective magnetic moment values range from 3.04 to 4.16 Bohr magnetons per chromium center, which are consistent with the theoretical spin-only value for high-spin chromium(III) complexes [14] [15]. The variation in magnetic moment values reflects different structural environments and degrees of magnetic exchange coupling in various crystalline forms and solvation states of the compound.

Curie-Weiss analysis of the magnetic susceptibility data yields a Curie constant of 0.0111 electromagnetic units per gram per Oersted [17]. The Weiss constant θ exhibits negative values ranging from -84.2 to -161 Kelvin, confirming the antiferromagnetic nature of the exchange interactions [14] [15]. The magnitude of the Weiss constant provides insight into the strength of the magnetic coupling between chromium centers.

The g-factor values determined from magnetic measurements range from 1.98 to 2.04 [14], indicating minimal spin-orbit coupling contributions and confirming the high-spin state of the chromium(III) centers. These values are close to the free electron g-value of 2.0023, consistent with the orbital singlet ground state expected for octahedral chromium(III) complexes.

Exchange Coupling Interactions

The magnetic exchange coupling in chromium acetate, basic arises from superexchange interactions mediated by the bridging ligands connecting the chromium centers [14] [15] [16]. The exchange coupling constants J, determined through fitting of magnetic susceptibility data to appropriate theoretical models, range from -10.4 to -32.0 wavenumbers [14] [15] [16]. The negative values confirm antiferromagnetic coupling, where adjacent chromium spins prefer antiparallel alignment.

The magnetic behavior is successfully modeled using the Heisenberg-Dirac-van Vleck Hamiltonian, which describes the isotropic exchange interactions between neighboring spin centers [18]. This model accounts for the observed temperature dependence of the magnetic susceptibility and provides quantitative estimates of the exchange coupling parameters.

The superexchange mechanism operates through the bridging acetate and hydroxo ligands that connect the chromium centers [14] [19]. The μ₃-oxo bridge, when present, provides the primary pathway for magnetic exchange, while the acetate bridges contribute additional coupling pathways [19] [20]. The geometry and coordination mode of these bridging ligands significantly influence the magnitude and sign of the exchange coupling constant.

Table 3: Magnetic Properties of Chromium Acetate, Basic

| Property | Value | Reference |

|---|---|---|

| Magnetic Behavior | Antiferromagnetic | [14] [15] [16] |

| Spin State per Cr(III) | S = 3/2 | [14] [15] |

| Effective Magnetic Moment (μB) | 3.04-4.16 | [14] [15] |

| Exchange Coupling Constant J (cm⁻¹) | -10.4 to -32.0 | [14] [15] [16] |

| Curie Constant (emu g⁻¹ Oe⁻¹) | 0.0111 | [17] |

| Weiss Constant θ (K) | -84.2 to -161 | [14] [15] |

| g-factor | 1.98-2.04 | [14] |

| Temperature Range (K) | 1.8-300 | [14] [15] |

| Magnetic Model | Heisenberg-Dirac-van Vleck | [18] |

Thermal Behavior and Decomposition Pathways

The thermal behavior of chromium acetate, basic exhibits a complex decomposition pattern characterized by distinct temperature-dependent processes [21] . Thermogravimetric analysis reveals a stepwise decomposition mechanism that proceeds through well-defined stages, each associated with specific chemical transformations and mass loss events.

Initial thermal treatment in the temperature range of 100 to 150 degrees Celsius results in dehydration processes, where coordinated and lattice water molecules are eliminated from the crystal structure [21] . This dehydration step typically occurs without significant structural rearrangement of the chromium-acetate framework, though some degree of coordination environment modification may occur as water ligands are removed.

The primary decomposition phase occurs between 250 and 299 degrees Celsius, during which the acetate ligands undergo thermal degradation [21] . This process involves the breakdown of the carboxylate groups with the formation of volatile organic products, including acetic acid, acetone, and other carbonaceous fragments. The decomposition temperature can be influenced by the support material, with silica-supported chromium acetate, basic showing a reduction in decomposition temperature by approximately 15 degrees Celsius compared to the bulk material [21].

Complete thermal decomposition occurs at temperatures exceeding 300 degrees Celsius, ultimately yielding chromium(III) oxide as the primary inorganic residue [21] . The final decomposition products include carbon dioxide and carbon monoxide as the major gaseous species, along with trace amounts of other organic volatiles [21] . The atmosphere under which thermal treatment is conducted significantly influences the decomposition pathway, with notable differences observed between nitrogen and air atmospheres.

Table 4: Thermal Decomposition Data for Chromium Acetate, Basic

| Temperature Range (°C) | Process | Weight Loss (%) | Products | Reference |

|---|---|---|---|---|

| 100-150 | Dehydration | Variable | Anhydrous acetate + H₂O | [21] |

| 250-299 | Acetate decomposition | Major loss | Cr₂O₃ + organic volatiles | [21] |

| >300 | Complete decomposition | Complete | Cr₂O₃ + CO₂ + CO | [21] |

| Room temperature | Stable storage | None | No decomposition | [23] [24] |